molecular formula C12H20ClN5 B15111572 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B15111572
M. Wt: 269.77 g/mol
InChI Key: JTPGLNMLYKGJOX-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions to form the desired product . The reaction is usually carried out in ethanol at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings, which provide enhanced binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H

InChI Key

JTPGLNMLYKGJOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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